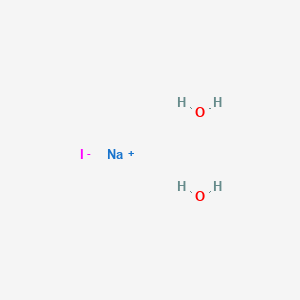
sodium;iodide;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium iodide dihydrate is an ionic compound with the chemical formula NaI·2H₂O. It is a white, water-soluble solid that consists of sodium cations (Na⁺) and iodide anions (I⁻) in a crystal lattice. This compound is commonly used in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium iodide dihydrate can be synthesized by reacting sodium hydroxide (NaOH) with hydroiodic acid (HI). The reaction produces sodium iodide (NaI), which can then be crystallized to form the dihydrate compound:
NaOH+HI→NaI+H2O
Industrial Production Methods
Industrial production of sodium iodide dihydrate typically involves the reaction of sodium carbonate (Na₂CO₃) or sodium hydroxide with hydroiodic acid, followed by evaporation of the solution to obtain the dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium iodide dihydrate undergoes various chemical reactions, including:
- It is commonly used in the Finkelstein reaction, where it converts alkyl chlorides into alkyl iodides:
Substitution Reactions: R-Cl+NaI→R-I+NaCl
Oxidation-Reduction Reactions: Sodium iodide can be oxidized by strong oxidizing agents to produce iodine (I₂).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in acetone as a solvent, which helps drive the reaction forward by precipitating out sodium chloride (NaCl).
Oxidation-Reduction Reactions: Strong oxidizing agents like chlorine (Cl₂) or hydrogen peroxide (H₂O₂) are used.
Major Products Formed
Substitution Reactions: Alkyl iodides (R-I) and sodium chloride (NaCl).
Oxidation-Reduction Reactions: Iodine (I₂) and sodium hydroxide (NaOH).
Aplicaciones Científicas De Investigación
Sodium iodide dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Finkelstein reaction to produce alkyl iodides.
Biology: Employed in various biochemical assays and as a source of iodine in biological studies.
Medicine: Radioactive isotopes of sodium iodide, such as Na¹³¹I, are used in the diagnosis and treatment of thyroid disorders.
Industry: Utilized in the production of iodine compounds and in photographic chemicals.
Mecanismo De Acción
Sodium iodide dihydrate exerts its effects primarily through the release of iodide ions (I⁻). In biological systems, iodide ions are taken up by the thyroid gland, where they are used in the synthesis of thyroid hormones. The molecular targets and pathways involved include the sodium-iodide symporter (NIS) and various enzymes involved in hormone synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium fluoride (NaF)
- Sodium chloride (NaCl)
- Sodium bromide (NaBr)
- Potassium iodide (KI)
Uniqueness
Sodium iodide dihydrate is unique due to its high solubility in water and its ability to release iodide ions, making it particularly useful in medical and biochemical applications. Unlike sodium chloride or sodium fluoride, sodium iodide is specifically used for its iodine content, which is essential for thyroid function .
Propiedades
IUPAC Name |
sodium;iodide;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEIYHUOLCUPSA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.O.[Na+].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4INaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.925 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














